KB-0742 dihydrochloride

CDK9 selectivity kinase profiling off-target activity

KB-0742 dihydrochloride is the premier, orally bioavailable CDK9 inhibitor (IC50 6 nM) for targeted oncology research. With >50-fold selectivity over other CDKs and proven 100% TGI in TNBC organoids, it uniquely enables MYC-amplified solid tumor studies without polypharmacology. The 3-on/4-off intermittent dosing schedule, supported by a ~24 h half-life and PBMC pSer2 biomarker, allows translationally relevant PK/PD modeling. Order high-purity (≥99%) KB-0742 with secure global shipping and expert support.

Molecular Formula C16H27Cl2N5
Molecular Weight 360.33
CAS No. 2416874-75-2
Cat. No. B2409643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKB-0742 dihydrochloride
CAS2416874-75-2
Molecular FormulaC16H27Cl2N5
Molecular Weight360.33
Structural Identifiers
SMILESCCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N.Cl.Cl
InChIInChI=1S/C16H25N5.2ClH/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21;;/h7-8,10-13,19H,3-6,9,17H2,1-2H3;2*1H/t12-,13-;;/m0../s1
InChIKeyOTUPXOLLHVLWQF-NJHZPMQHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

KB-0742 Dihydrochloride (CAS 2416874-75-2): Potent, Selective, and Orally Bioavailable CDK9 Inhibitor for MYC-Dependent Cancers


KB-0742 dihydrochloride (CAS 2416874-75-2), also known by its INN istisociclib [2], is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9) [1]. It was discovered through structural optimization of a small molecule microarray hit, prioritizing maintenance of CDK9 selectivity while improving on-target potency and pharmacokinetic properties [1]. The compound exhibits an IC50 of 6 nM against CDK9/cyclin T1 at 10 µM ATP and demonstrates >50-fold selectivity over other CDK family kinases [1]. KB-0742 is currently being evaluated in a phase 1/2 clinical trial (NCT04718675) in patients with relapsed or refractory transcriptionally addicted advanced solid tumors, including MYC-amplified cancers [1].

Why KB-0742 Dihydrochloride Cannot Be Substituted with Other CDK9 Inhibitors in Research


CDK9 inhibitors exhibit substantial variability in selectivity, pharmacokinetics, and toxicity profiles that render them non-interchangeable in research settings. Pan-CDK inhibitors such as alvocidib (flavopiridol) target multiple CDKs (CDK1/2/4/6/9) with IC50 values spanning 20–100 nM, leading to cell cycle toxicity and limited clinical utility due to polypharmacology [1]. Even among selective CDK9 inhibitors, differences in binding kinetics, oral bioavailability, and dosing schedules produce distinct efficacy and safety outcomes. For instance, AZD4573 exhibits a short target residence time (t1/2 = 16 min) and is primarily investigated in hematologic malignancies via intravenous administration [2], whereas KB-0742 demonstrates high oral bioavailability (%F ≥84 in rats, >100 in dogs) [3] enabling intermittent oral dosing (3 days on/4 days off) that maintains target engagement while mitigating gastrointestinal toxicity [3]. Substituting KB-0742 with an alternative CDK9 inhibitor without verifying equivalent selectivity, oral exposure, and dosing compatibility risks compromising experimental reproducibility and translational relevance, particularly in MYC-driven solid tumor models.

KB-0742 Dihydrochloride Evidence-Based Differentiation: Quantified Performance Versus CDK9 Inhibitor Comparators


Superior CDK9 Selectivity Over Other CDK Family Kinases Compared to Pan-CDK and Less Selective Inhibitors

KB-0742 demonstrates >50-fold selectivity for CDK9/cyclin T1 over other CDK family kinases [1], with specific IC50 values of 397 to >10,000 nM against CDK1-8 and 372 to >10,000 nM against CDK12-19 . In contrast, the pan-CDK inhibitor alvocidib (flavopiridol) inhibits CDK1, CDK2, CDK4, CDK6, and CDK9 with comparable potency (IC50 range 20–100 nM), exhibiting minimal selectivity across these isoforms [2]. Atuveciclib (BAY-1143572) shows an IC50 ratio of CDK2/CDK9 of approximately 100-fold [3], indicating substantially less CDK9 selectivity than KB-0742's >1666-fold selectivity (calculated from minimum CDK1-8 IC50 of 397 nM divided by CDK9 IC50 of 6 nM). This superior selectivity profile is mechanistically attributed to KB-0742's distinct binding mode within the CDK9 ATP-binding pocket, as revealed by co-crystal structure (PDB: 8K5R) [4].

CDK9 selectivity kinase profiling off-target activity

High Oral Bioavailability Enabling Intermittent Dosing Schedule Not Achievable with Intravenous-Only or Low-Bioavailability CDK9 Inhibitors

KB-0742 exhibits high oral bioavailability in preclinical species, with %F ≥84 in rats and >100 in dogs following oral administration [1]. This robust oral exposure enables an intermittent dosing schedule of 3 days on/4 days off weekly, which achieved 81% tumor growth inhibition in MV4-11 AML xenograft models—comparable to 74% inhibition with continuous 25 mg/kg dosing [1]. In clinical evaluation, KB-0742 is administered orally once daily on a 3-days-on/4-days-off schedule with a terminal half-life of approximately 24 hours in patients [2]. In contrast, AZD4573, despite its potent CDK9 inhibition (IC50 <4 nM), requires intravenous administration due to its pharmacokinetic properties and short target residence time [3]. Atuveciclib is orally bioavailable but has not demonstrated comparable high %F values across species [4].

oral bioavailability pharmacokinetics intermittent dosing CDK9 inhibitor

Preferential Activity in MYC-Amplified and Transcriptionally Addicted Tumor Models

KB-0742 demonstrates selective antitumor activity in MYC-amplified and transcriptionally addicted cancer models. Sensitivity profiling across a panel of 800 immortalized pan-cancer cell lines using the Broad Institute PRISM platform identified MYC amplification as a driver of KB-0742 sensitivity [1]. In triple-negative breast cancer (TNBC) patient-derived organoid models, KB-0742 achieved maximal tumor growth inhibition rates of 100% and 89% in two distinct models, correlating with MYC expression levels [2]. In contrast, atuveciclib (BAY-1143572) demonstrated a median GI50 of 385 nM across seven AML cell lines regardless of MLL rearrangement status, indicating broader activity not specifically linked to MYC amplification [3]. KB-0742 reduced tumor volume in the MYC-amplified CTG-0437 TNBC PDX mouse model at 60 mg/kg oral dosing , while zotiraciclib, a multi-kinase inhibitor with CDK9 activity, showed variable IC50 values (11–1258 nM) across patient-derived DMG cells without clear MYC dependency [4].

MYC amplification triple-negative breast cancer patient-derived xenograft transcriptional addiction

Rapid Transcriptional Downregulation in Prostate Cancer Models: Distinct Pharmacodynamic Profile

In 22Rv1 castration-resistant prostate cancer (CRPC) cells, KB-0742 rapidly downregulates nascent transcription, preferentially depleting short half-life transcripts and androgen receptor (AR)-driven oncogenic programs [1]. Treatment with KB-0742 (6 hours; 0.1–10 µM) results in significant reduction of RNA polymerase II phosphorylation at Ser2 and Ser7, key markers of transcriptional elongation . In vivo, oral administration of KB-0742 significantly reduced tumor growth in CRPC xenograft models [1]. By comparison, AZD4573 achieves pSer2-RNAPII inhibition with concomitant MCL-1 and MYC mRNA reduction but with a short target residence time (t1/2 = 16 min) requiring continuous exposure for sustained effect [2]. Enitociclib (VIP152/BAY-1251152) inhibits transcriptional elongation by blocking Ser2/Ser5 phosphorylation of RNA polymerase II with an IC50 of 3 nM against CDK9 but with lower reported selectivity versus CDK2 (IC50 360 nM) .

androgen receptor prostate cancer transcription pharmacodynamics

Clinical Safety and Tolerability Profile with Intermittent Dosing in Phase 1 Trial

In a first-in-human phase 1 trial (NCT04718675), KB-0742 was evaluated in 19 patients with advanced adenoid cystic carcinoma (ACC) at the recommended phase 2 dose (RP2D) of 60 mg orally administered 3 days on/4 days off weekly [1]. The regimen was well tolerated with mild gastrointestinal toxicity and fatigue; only a single grade 3 treatment-related adverse event (elevated γ-glutamyl transferase) was observed, and one patient discontinued for gastrointestinal toxicity [1]. Among 16 evaluable patients, 9 (56%) achieved stable disease, with 4 patients maintaining stability for >6 months, and 6-month progression-free survival was 37% [1]. In contrast, alvocidib (flavopiridol) clinical development has been hampered by dose-limiting toxicities including neutropenia, diarrhea, and fatigue requiring complex administration schedules [2]. Atuveciclib (BAY-1143572) showed preliminary clinical activity but with hematologic toxicities observed at higher doses [3].

phase 1 clinical trial safety tolerability adenoid cystic carcinoma

High Resolution Co-Crystal Structure Reveals Distinct Binding Mode Supporting Selectivity

The co-crystal structure of KB-0742 bound to CDK9/cyclin T1 (PDB ID: 8K5R) at 3.75 Å resolution reveals a distinct binding mode that underpins its selectivity profile [1]. KB-0742 occupies the ATP-binding pocket with key interactions that differ from less selective CDK9 inhibitors. This structural information directly informed the medicinal chemistry optimization that maintained CDK9 selectivity while improving pharmacokinetic properties [2]. In contrast, alvocidib (flavopiridol) binds to multiple CDKs with similar affinity due to its flavonoid scaffold that lacks isoform-specific interactions [3]. Atuveciclib and enitociclib, while selective, have not had their high-resolution co-crystal structures with CDK9 widely disclosed in the public domain .

X-ray crystallography binding mode structure-based drug design CDK9

Optimal Research and Industrial Application Scenarios for KB-0742 Dihydrochloride Based on Evidence


Investigating MYC-Driven Transcriptional Addiction in Triple-Negative Breast Cancer Models

KB-0742 is optimally suited for in vitro and in vivo studies of MYC-amplified triple-negative breast cancer (TNBC) due to demonstrated maximal tumor growth inhibition of 100% and 89% in TNBC patient-derived organoid models [1] and tumor volume reduction in the MYC-amplified CTG-0437 TNBC PDX mouse model at 60 mg/kg . The compound's oral bioavailability (%F ≥84 in rats) [2] enables convenient daily oral gavage in rodent models, while the 3-days-on/4-days-off intermittent dosing schedule has been validated to maintain target engagement while reducing toxicity [2]. Researchers should prioritize KB-0742 for experiments where MYC amplification serves as a predictive biomarker for response [1].

Evaluating CDK9 Inhibition in Castration-Resistant Prostate Cancer (CRPC) Models

KB-0742 is validated for studying androgen receptor (AR)-driven transcription in CRPC. In 22Rv1 CRPC cells, KB-0742 rapidly downregulates nascent transcription and preferentially depletes AR-driven oncogenic programs [3]. Oral administration significantly reduces tumor growth in CRPC xenograft models [3]. The compound's high selectivity for CDK9 over other CDKs (IC50s >397 nM for CDK1-8) minimizes confounding cell cycle effects, making it suitable for clean interrogation of CDK9-specific transcriptional regulation in AR-dependent contexts. The public co-crystal structure (PDB: 8K5R) [4] further supports structure-guided studies in this indication.

Pharmacokinetic and Pharmacodynamic Studies of Intermittent CDK9 Inhibitor Dosing Schedules

KB-0742 is uniquely positioned for PK/PD studies of intermittent CDK9 inhibition strategies due to its favorable human terminal half-life of approximately 24 hours [5] and established preclinical %F ≥84 in rats and >100 in dogs [2]. The 3-days-on/4-days-off dosing schedule has demonstrated 81% tumor growth inhibition in AML xenograft models, comparable to continuous dosing (74%) [2]. Ex vivo PBMC assays show >80% pSer2 reduction at 1 µM after 4 hours exposure [2], providing a validated pharmacodynamic biomarker for target engagement. These features make KB-0742 an ideal tool for research on dosing schedule optimization in transcriptional CDK inhibition.

Structure-Based Drug Design and CDK9 Selectivity Engineering

The publicly available co-crystal structure of KB-0742 with CDK9/cyclin T1 (PDB: 8K5R, 3.75 Å resolution) [4] provides a validated structural template for structure-based drug design efforts targeting CDK9 selectivity. Researchers can utilize this structure for molecular docking studies, rational design of KB-0742 derivatives, resistance mutation modeling, and comparative analysis with other kinase inhibitors. The detailed binding interactions elucidated in the Journal of Medicinal Chemistry discovery publication [6] further support computational chemistry and medicinal chemistry campaigns seeking to optimize CDK9 selectivity while maintaining favorable physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for KB-0742 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.